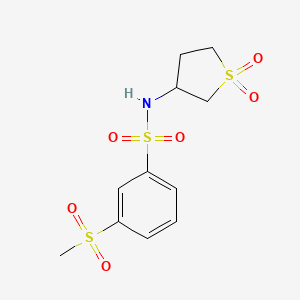
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide, also known as DTTBMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Structural and Chemical Properties
- Rearrangement and Hydrolysis : Research has shown that derivatives of benzenesulfonamide, when treated with alkaline conditions, can undergo rearrangement reactions leading to various products, highlighting the reactivity and potential for chemical transformations of sulfonamide derivatives (Dohmori, 1964).
- Molecular and Supramolecular Structures : The study of 2-[N-(X-chlorophenyl)carbamoyl]benzenesulfonamides has revealed extensive intra- and intermolecular hydrogen bonding, forming chains of molecules, which suggests the potential for designing compounds with specific molecular interactions and stabilities (Siddiqui et al., 2008).
- Synthesis and Structural Characterization : Research on the synthesis and structural characterization of sulfonamide derivatives, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, provides insights into their molecular-electronic structure and kinetic behavior, offering a foundation for understanding their reactivity and potential applications in synthesis and materials science (Rublova et al., 2017).
Potential Biological Applications
- Inhibition Studies : Sulfonamide derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrase, with research identifying novel inhibitors that exhibit selectivity towards certain isoforms, suggesting potential therapeutic applications (Garaj et al., 2004).
- Anticancer and Antioxidant Activities : A series of sulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting the diverse biological activities that can be associated with sulfonamide compounds (Ş. Küçükgüzel et al., 2013).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S3/c1-19(13,14)10-3-2-4-11(7-10)21(17,18)12-9-5-6-20(15,16)8-9/h2-4,7,9,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUAGBBXOFUUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2936354.png)




![3-(2-chlorobenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2936362.png)
![1-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936363.png)

![[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(trifluoromethyl) phenyl]amine](/img/structure/B2936367.png)

![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936371.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2936372.png)
![N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2936374.png)